molecular formula C9H12F3NO B13624245 7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one

7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one

Katalognummer: B13624245
Molekulargewicht: 207.19 g/mol
InChI-Schlüssel: QBAISSISUDWGMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one ( 1340416-29-6) is a spirocyclic building block of significant interest in medicinal chemistry, particularly in the development of novel epigenetic therapies. Its core structure is integral to advanced research programs targeting the histone methyltransferase ASH1L (Absent, small, or homeotic-like 1). The ASH1L protein, specifically its catalytic SET domain, is a validated therapeutic target in acute leukemia with MLL1 translocations and other cancers . This compound serves as a key synthetic intermediate for designing potent and selective ASH1L inhibitors that access a specific hydrophobic binding pocket on the protein, a strategy that has led to the development of chemical probes with low nanomolar inhibitory activity (IC50) and demonstrated efficacy in blocking cancer cell proliferation and inducing apoptosis . The unique spiro[3.5]nonane scaffold provides conformational rigidity, which is highly valuable for optimizing drug-target interactions and improving the physicochemical properties of potential drug candidates. As a high-quality chemical building block, it enables researchers to explore structure-activity relationships (SAR) in complex molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting. For comprehensive safety and handling information, consult the relevant Safety Data Sheet (SDS).

Eigenschaften

Molekularformel

C9H12F3NO

Molekulargewicht

207.19 g/mol

IUPAC-Name

7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one

InChI

InChI=1S/C9H12F3NO/c10-9(11,12)6-1-3-8(4-2-6)5-7(14)13-8/h6H,1-5H2,(H,13,14)

InChI-Schlüssel

QBAISSISUDWGMN-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1C(F)(F)F)CC(=O)N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Azaspiro[3.5]nonan-2-one Formation

The azaspiro[3.5]nonan-2-one core can be synthesized via ring-closing reactions starting from appropriate linear precursors bearing nitrogen and carbonyl functionalities.

  • Patent EP1956024A1 describes methods for preparing 1-azaspiro[3.5]nonan-2-one derivatives, which serve as intermediates for further functionalization. The synthesis involves cyclization steps to form the spirocyclic lactam ring, often starting from substituted amino acid derivatives or related precursors.

  • Reduction and Cyclization: Nitro-substituted precursors are reduced (e.g., using NaBH4/NiCl2) to amines, which then undergo intramolecular cyclization promoted by bases such as potassium carbonate (K2CO3) to form the spirocyclic lactam.

Representative Synthetic Route (Generalized)

Based on analogous spirocyclic lactam syntheses and available data, a generalized synthetic route can be outlined:

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of substituted precursor Use of trifluoromethylated amine or acid derivative Introduction of CF3 group in linear precursor
2 Nitro group reduction NaBH4/NiCl2 or catalytic hydrogenation Conversion of nitro to amine
3 Intramolecular cyclization K2CO3 or DBU in suitable solvent Formation of azaspiro[3.5]nonan-2-one ring
4 Purification Column chromatography, crystallization Isolation of pure 7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one

This sequence is supported by the reduction and cyclization steps described in the synthesis of related spirocyclic compounds.

Detailed Experimental Notes and Yields

  • Reduction and Cyclization: Nitro-substituted precursors undergo reduction with sodium borohydride and nickel chloride, followed by intramolecular cyclization with potassium carbonate, yielding spirocyclic lactams in moderate to high yields (typically 70-90%).

  • Purification: Final products are purified by silica gel column chromatography with gradient elution (e.g., petroleum ether/ethyl acetate mixtures) or by crystallization from appropriate solvents.

  • Stereochemistry: The Michael addition and Henry reaction steps in related syntheses often yield stereoisomeric mixtures separable by chromatography, indicating stereoselectivity considerations in the preparation.

Comparative Analysis of Preparation Methods

Method Aspect Advantages Limitations Source Examples
Use of trifluoromethylated precursors Ensures regioselective CF3 placement, fewer side reactions Requires availability of CF3 building blocks Patent EP1956024A1
Reduction-cyclization sequence High yields, well-established protocols Multi-step, may require careful control of conditions Journal of Medicinal Chemistry
Post-cyclization trifluoromethylation Potential for late-stage modification Less documented, possible regioselectivity issues Limited in current literature

Summary Table of Key Reagents and Conditions

Step Reagent(s) / Catalyst(s) Solvent(s) Temperature Yield Range (%) Notes
Nitro reduction NaBH4 / NiCl2 or Fe / NH4Cl Ethanol, aqueous media 25-80 °C 70-95 Selective reduction to amine
Cyclization K2CO3 or DBU DMF or MeOH 50-80 °C 70-90 Intramolecular ring closure
Purification Silica gel chromatography Petroleum ether/EtOAc Ambient - Separation of stereoisomers

Analyse Chemischer Reaktionen

Types of Reactions

7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert it into different reduced forms, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Wissenschaftliche Forschungsanwendungen

7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of 7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol: This compound shares a similar spirocyclic structure but differs in the presence of a hydroxyl group instead of a ketone.

    7-(Trifluoromethyl)spiro[3.5]nonan-1-one: Another related compound with a similar spirocyclic framework but differing in the position of the trifluoromethyl group.

Uniqueness

7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one is unique due to its specific combination of a trifluoromethyl group and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one is a unique bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure, characterized by the presence of a nitrogen atom in the azaspiro ring. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitrogen atom can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Key Pathways Involved:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : It may act as a ligand for specific receptors, modulating their activity and leading to physiological responses.

Biological Activity Overview

Research indicates that 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one exhibits a range of biological activities:

Biological ActivityKey Findings
AntimicrobialExhibited significant antimicrobial properties against various pathogens.
AnticancerDemonstrated potential as an anticancer agent by inhibiting tumor growth in vitro.
Anti-inflammatoryShowed promise in reducing inflammation in animal models.

Case Studies

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones compared to control groups.
  • Anticancer Properties : In vitro assays indicated that 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one could inhibit the proliferation of cancer cell lines such as HeLa and MCF-7, with IC50 values in the micromolar range.
  • Anti-inflammatory Effects : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityKey Findings
7-Azaspiro[3.5]nonan-2-oneAntimicrobialSignificant antimicrobial properties observed.
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneCancer TherapeuticsPotent inhibitor against KRAS G12C mutations identified.
7-Oxa-1-azaspiro[3.5]nonan-2-oneEnzyme InteractionPotential interactions with various biological targets noted.

Q & A

Q. What are the established synthetic routes for 7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one, and what key reaction conditions are required for optimal yield?

The synthesis of spirocyclic compounds like 7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one typically involves cycloaddition or cyclization reactions. A common approach is the (2+2) cycloaddition of ketenes with imines, which forms the azetidinone core (a β-lactam structure) . For example, 1-azaspiro[3.5]nonan-2-one derivatives are synthesized via intramolecular cyclization of linear precursors under basic conditions (e.g., sodium hydride in DMF) . Key factors for optimizing yield include:

  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.
  • Catalyst selection : Strong bases (e.g., LDA) or Lewis acids may enhance cyclization efficiency.
  • Solvent choice : Polar aprotic solvents (DMF, THF) improve solubility of intermediates.
    For trifluoromethyl incorporation, fluorinated building blocks (e.g., trifluoromethyl ketones) can be introduced during spiro ring formation .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic core and trifluoromethyl group in this compound?

Technique Key Data Points Utility
NMR - ¹H NMR : Splitting patterns (e.g., AB systems) reveal spiro junction geometry.
- ¹³C NMR : Peaks at ~170 ppm confirm the lactam carbonyl; CF₃ groups show ¹⁹F coupling (~-60 ppm) .
Structural confirmation
IR Strong absorption at ~1750 cm⁻¹ (C=O stretch of lactam) .Functional group identification
Mass Spectrometry Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula and spirocyclic stability .Purity and molecular weight
X-ray Diffraction Resolves spirocyclic conformation and bond angles at the junction .Absolute stereochemistry

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcomes in the synthesis of 7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one derivatives for enhanced bioactivity?

Stereochemical control is critical for pharmacological efficacy. Strategies include:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-configured amines) to direct spiro ring formation .
  • Asymmetric catalysis : Palladium or organocatalysts can induce diastereoselectivity during cyclization, as seen in related spiro β-lactams .
  • Steric effects : Bulky substituents near the spiro center reduce conformational flexibility, favoring bioactive conformers .
    For example, introducing a trifluoromethyl group at the 7-position may enhance metabolic stability while maintaining binding affinity to targets like enzymes or receptors .

Q. What strategies are recommended to resolve contradictions in pharmacological data related to the compound's metabolic stability versus target binding affinity?

Contradictions often arise from:

  • In vitro vs. in vivo models : Metabolic stability in liver microsomes may not correlate with plasma half-life. Use species-specific hepatocytes for better prediction .
  • Structural modifications :
    • CF₃ positioning : Adjusting the trifluoromethyl group's location (e.g., 7- vs. 2-position) balances lipophilicity and hydrogen-bonding capacity .
    • Prodrug approaches : Masking the lactam carbonyl as an ester improves oral bioavailability without compromising target engagement .
  • Computational modeling : MD simulations and QSAR analyses identify key residues in target binding pockets that interact with the spiro core .

Q. How does the spirocyclic architecture influence the compound's reactivity in nucleophilic or electrophilic reactions compared to non-spiro analogs?

The spiro structure imposes unique steric and electronic effects:

  • Steric hindrance : The fused rings restrict access to the lactam carbonyl, reducing nucleophilic attack rates (e.g., by amines or water) .

  • Electronic effects : The spiro junction delocalizes electron density, making the β-lactam more resistant to ring-opening reactions compared to monocyclic analogs .

  • Comparative reactivity :

    Reaction Type Spiro Compound Reactivity Non-Spiro Analog
    Aminolysis Slower (steric blocking)Faster
    Oxidation Stabilized by conjugationMore prone to degradation

Q. What computational methods are most effective for predicting the conformational stability of 7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one in solution?

  • Density Functional Theory (DFT) : Calculates energy minima for spiro conformers and predicts dominant solution-phase structures .
  • Molecular Dynamics (MD) : Simulates solvation effects (e.g., in DMSO or water) to assess flexibility of the spiro core .
  • NMR coupling constants : Experimental ³JHH values validate computational predictions of ring puckering .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.